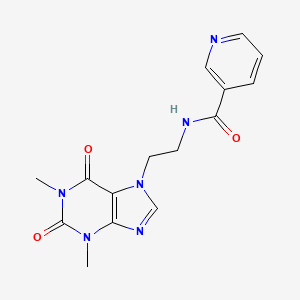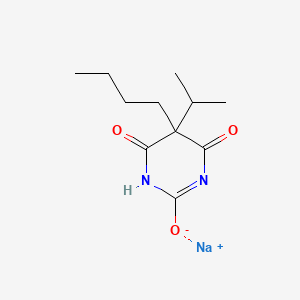
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs. The sodium salt form of 5-butyl-5-isopropyl-barbituric acid is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the alkylation of diethyl malonate followed by cyclization. For 5-butyl-5-isopropyl-barbituric acid, the process begins with the alkylation of diethyl malonate using butyl and isopropyl halides. The resulting disubstituted malonic ester undergoes cyclization with urea under acidic conditions to form the barbituric acid derivative.
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The sodium salt form is typically obtained by neutralizing the barbituric acid derivative with sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
Barbituric acid derivatives, including 5-butyl-5-isopropyl-barbituric acid, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted barbituric acid derivatives, which can have different pharmacological or industrial applications.
Aplicaciones Científicas De Investigación
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other barbiturate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its sedative and hypnotic properties.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as central nervous system depressants by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. This leads to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and hypnotic effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Diethylbarbituric acid sodium salt:
5-Ethyl-5-phenylbarbituric acid sodium salt:
5,5-Dipropylbarbituric acid: Another barbiturate with similar sedative properties.
Uniqueness
The uniqueness of 5-butyl-5-isopropyl-barbituric acid lies in its specific alkyl substitutions, which can influence its pharmacological activity and chemical reactivity. These substitutions can affect the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
67050-38-8 |
|---|---|
Fórmula molecular |
C11H17N2NaO3 |
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
sodium;5-butyl-4,6-dioxo-5-propan-2-yl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H18N2O3.Na/c1-4-5-6-11(7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
Clave InChI |
INJGGRZHILHCEB-UHFFFAOYSA-M |
SMILES canónico |
CCCCC1(C(=O)NC(=NC1=O)[O-])C(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


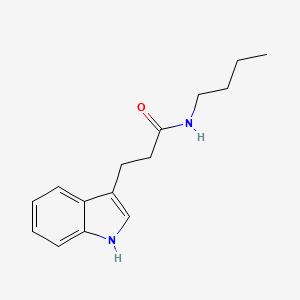
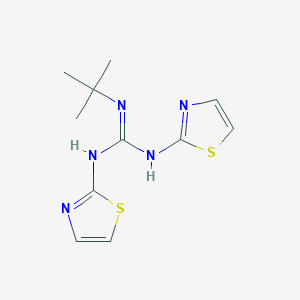
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
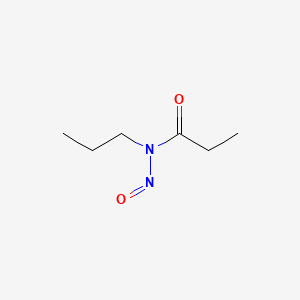
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
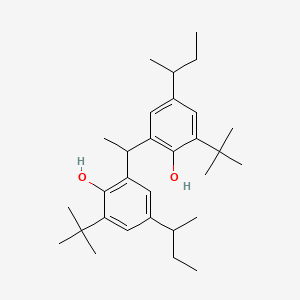
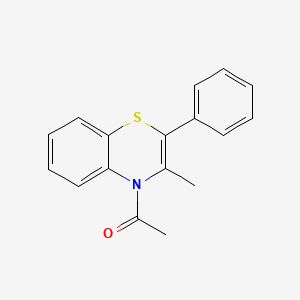
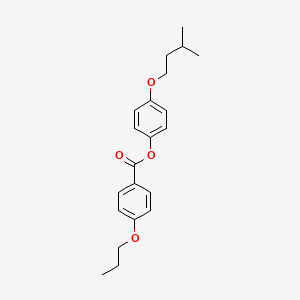
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
